molecular formula C12H12Cl2N4O2 B2500542 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide CAS No. 1797752-70-5

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide

Cat. No. B2500542
CAS RN: 1797752-70-5
M. Wt: 315.15
InChI Key: FMHDXJZQIJDGMT-UHFFFAOYSA-N
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Description

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide, also known as CDCP, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of the enzyme cathepsin B, which is involved in the progression of cancer and other diseases. CDCP has been studied extensively for its potential as a therapeutic agent, as well as its use as a tool in laboratory experiments.

Mechanism of Action

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide works by inhibiting the activity of cathepsin B, which is a lysosomal cysteine protease that plays a role in the progression of cancer and other diseases. Cathepsin B is involved in the degradation of extracellular matrix proteins, which is necessary for the invasion and metastasis of cancer cells. By inhibiting cathepsin B, 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide prevents the degradation of extracellular matrix proteins, thereby inhibiting the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cathepsin B activity, the inhibition of cancer cell growth and metastasis, and the induction of apoptosis (programmed cell death) in cancer cells. 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has also been shown to have anti-inflammatory effects, as well as antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide in laboratory experiments is its potency as a cathepsin B inhibitor. 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide is a highly effective inhibitor of cathepsin B, which makes it a useful tool for studying the mechanism of action of this enzyme. However, one limitation of using 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide in laboratory experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several potential future directions for the use of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide in scientific research. One area of interest is the development of new drugs that target cathepsin B and other related enzymes. Another potential direction is the use of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide involves several steps, including the reaction of 3,4-dichlorobenzyl cyanide with ethyl carbamate to form the intermediate 3,4-dichlorobenzyl carbamate. This intermediate is then reacted with 3-aminopropionitrile to form 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide. The synthesis of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. In cancer research, 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and lung cancer cells. In drug discovery, 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has been used as a lead compound for the development of new drugs that target cathepsin B. In enzyme inhibition studies, 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has been used to study the mechanism of action of cathepsin B and other related enzymes.

properties

IUPAC Name

3-(carbamoylamino)-N-[cyano-(3,4-dichlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2/c13-8-2-1-7(5-9(8)14)10(6-15)18-11(19)3-4-17-12(16)20/h1-2,5,10H,3-4H2,(H,18,19)(H3,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHDXJZQIJDGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)NC(=O)CCNC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide

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